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Compound of Interest

Compound Name: 1-Chloroisoquinolin-4-ol

Cat. No.: B1308499 Get Quote

IUPAC Name: 1-Chloroisoquinolin-4-ol CAS Number: 3336-43-4

This technical guide provides a comprehensive overview of 1-Chloroisoquinolin-4-ol, a
heterocyclic organic compound of interest to researchers and professionals in drug

development. This document details its chemical properties, synthesis, and potential biological

activities, presenting data in a structured format for ease of reference.

Chemical and Physical Properties
1-Chloroisoquinolin-4-ol is a solid at room temperature with a melting point range of 184-188

°C. Its chemical structure and properties are summarized in the table below.
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Property Value Reference

IUPAC Name 1-Chloroisoquinolin-4-ol

CAS Number 3336-43-4 [1]

Molecular Formula C₉H₆ClNO [1]

Molecular Weight 179.6 g/mol [1]

Melting Point 184-188 °C

Appearance Solid

SMILES String Oc1cnc(Cl)c2ccccc12

InChI Key
JEVLGPVFFYUBRI-

UHFFFAOYSA-N

Synthesis of 1-Chloroisoquinolin-4-ol
A key synthetic route to 1-Chloroisoquinolin-4-ol involves the treatment of 4-

hydroxyisoquinolin-1(2H)-one with a chlorinating agent. A reported method utilizes phosphoryl

chloride (trichlorophosphate) in the presence of triethylamine.[1]

Experimental Protocol: Synthesis from 4-
hydroxyisoquinolin-1(2H)-one
The following protocol is based on a literature report for the synthesis of 1-Chloroisoquinolin-
4-ol.[1]

Materials:

4-hydroxyisoquinolin-1(2H)-one

Phosphoryl chloride (POCl₃)

Triethylamine (Et₃N)

Appropriate solvent (e.g., toluene, acetonitrile)
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Procedure:

To a solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable anhydrous solvent, add

triethylamine.

Slowly add phosphoryl chloride to the reaction mixture at a controlled temperature.

Heat the reaction mixture to reflux and maintain for approximately 5 hours.

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer

Chromatography).

Upon completion, cool the reaction mixture to room temperature.

Carefully quench the reaction with ice-water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography on silica gel,

to yield 1-Chloroisoquinolin-4-ol.

A reported yield for this reaction is 69%.[1]

4-hydroxyisoquinolin-1(2H)-one

Reaction Mixture

Solvent, Et3N

Reflux (5h)Heat

POCl3

Work-upCool, Quench, Extract PurificationColumn Chromatography 1-Chloroisoquinolin-4-ol
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Caption: Synthetic workflow for 1-Chloroisoquinolin-4-ol.
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Spectroscopic Data
Detailed spectroscopic data for 1-Chloroisoquinolin-4-ol is not readily available in the public

domain. However, data for the closely related compound, 1-chloroisoquinoline, can provide

some insight into the expected spectral characteristics.

1-Chloroisoquinoline (CAS: 19493-44-8):

¹H NMR (DMSO-d₆, 400 MHz): δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m,

2H), 7.80-7.84 (m, 1H).[2]

Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[2]

It is anticipated that the ¹H NMR spectrum of 1-Chloroisoquinolin-4-ol would show shifts in

the aromatic proton signals due to the presence of the hydroxyl group at the C4 position. The

exact peak positions and coupling constants would require experimental determination.

Similarly, the mass spectrum should show a molecular ion peak corresponding to its molecular

weight.

Potential Biological Activity and Signaling Pathways
While specific biological studies on 1-Chloroisoquinolin-4-ol are limited, the isoquinoline

scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3]

Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities,

including anticancer and kinase inhibitory effects.

Anticancer Potential
The quinoline and isoquinoline cores are found in various natural and synthetic compounds

with demonstrated antitumor properties.[3][4] The mechanism of action for many of these

compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[3][5] For

instance, certain chloroquinoline derivatives have shown cytotoxic activity against various

cancer cell lines, with some exhibiting IC₅₀ values in the micromolar range.[4][6]

Kinase Inhibition
The isoquinoline scaffold is also a key feature in many kinase inhibitors.[7][8][9] Kinases are

crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in
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diseases such as cancer.[10] The development of small molecule inhibitors targeting specific

kinases is a major focus in drug discovery. The 4-anilino-quin(az)oline chemotype, which

shares structural similarities with isoquinolines, has been identified as a source of potent

kinase inhibitors.[7] Given this precedent, 1-Chloroisoquinolin-4-ol could potentially act as a

scaffold for the design of novel kinase inhibitors.
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Caption: Potential biological activities of 1-Chloroisoquinolin-4-ol.

Further research is required to elucidate the specific biological targets and mechanisms of

action of 1-Chloroisoquinolin-4-ol. Its structural features suggest that it is a promising

candidate for further investigation in the fields of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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